An In-depth Technical Guide to cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
In the landscape of drug discovery, the pursuit of novel molecular architectures that confer enhanced therapeutic profiles is a constant endeavor. Saturated carbocycles, particularly cyclobutanes, have emerged as privileged scaffolds due to their inherent three-dimensionality.[1] Unlike flat aromatic rings, the puckered conformation of the cyclobutane ring allows for precise spatial orientation of substituents, which can lead to improved interactions with biological targets.[2] Furthermore, the replacement of more metabolically labile groups with a cyclobutane moiety can significantly enhance a drug candidate's pharmacokinetic properties.[1]
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride presents itself as a valuable building block for incorporating this advantageous scaffold into new chemical entities. The cis stereochemistry of the methoxymethyl and amine groups provides a defined vector for molecular elaboration, while the hydrochloride salt form ensures improved solubility and stability, facilitating its use in a variety of synthetic transformations.[3]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is essential for its effective application.
| Property | Value | Source |
| CAS Number | 1408074-54-3 | [3][4] |
| Molecular Formula | C₅H₁₂ClNO | [4] |
| Molecular Weight | 137.61 g/mol | [4] |
| IUPAC Name | cis-3-Methoxycyclobutan-1-amine hydrochloride | [5] |
| Synonyms | cis-3-Methoxycyclobutanamine HCl, Cis-3-Methoxy-cyclobutylamine HCl | [6] |
| Physical Form | Powder | [3] |
| Storage | Room temperature | [3] |
Structural Characterization: The Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation and confirmation of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. While specific spectra for this compound are not publicly available, a detailed analysis of related structures allows for the prediction of key spectral features.[7]
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the defined cis stereochemistry. Key resonances would include:
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A singlet for the methoxy group protons (-OCH₃).
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Multiplets for the cyclobutane ring protons, with distinct chemical shifts and coupling constants for the axial and equatorial protons.
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A multiplet for the proton attached to the carbon bearing the amine group.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would provide further confirmation of the structure, with distinct signals for:
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The carbon of the methoxy group.
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The carbons of the cyclobutane ring, with their chemical shifts influenced by the substituents.
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The carbon atom attached to the nitrogen of the amine.
It is crucial for researchers to perform full 1D and 2D NMR analysis (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm the cis stereochemistry.[8]
Proposed Synthetic Strategy
While a specific, detailed synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is not available in the public domain, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted cyclobutane derivatives.[7][9] The following proposed multi-step synthesis starts from a commercially available cyclobutanone derivative.
Caption: Proposed synthetic pathway for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical sequence based on analogous chemical transformations. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Step 1: Reduction of 3-Oxocyclobutane-1-carbonitrile to cis-3-Hydroxycyclobutane-1-carbonitrile
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Dissolve 3-oxocyclobutane-1-carbonitrile in a suitable solvent such as methanol or ethanol at 0 °C.
-
Slowly add a reducing agent, for example, sodium borohydride (NaBH₄), in portions. The use of a stereoselective reducing agent may be necessary to favor the formation of the cis isomer.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of an acid (e.g., 1M HCl) at 0 °C.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Williamson Ether Synthesis to yield cis-3-(Methoxymethyl)cyclobutane-1-carbonitrile
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Dissolve cis-3-hydroxycyclobutane-1-carbonitrile in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group.
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Add methyl iodide (CH₃I) or another methylating agent and allow the reaction to warm to room temperature.
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Monitor the reaction progress by TLC or GC-MS.
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After completion, quench the reaction carefully with water at 0 °C.
-
Extract the product, dry the organic phase, and concentrate in vacuo.
-
Purify the product by column chromatography.
Step 3: Reduction of the Nitrile to cis-3-(Methoxymethyl)cyclobutan-1-amine
-
In a flame-dried flask under an inert atmosphere, dissolve cis-3-(methoxymethyl)cyclobutane-1-carbonitrile in anhydrous THF.
-
Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
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Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude cis-3-(methoxymethyl)cyclobutan-1-amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble HCl gas through the solution at 0 °C until precipitation is complete.
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Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.[5]
Applications in Drug Discovery and Medicinal Chemistry
The unique three-dimensional structure of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride makes it an attractive building block for the synthesis of novel drug candidates. The primary amine serves as a versatile handle for the introduction of a wide range of functionalities through reactions such as amide bond formation, reductive amination, and sulfonamide synthesis.
Caption: Synthetic utility of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride in the generation of diverse chemical entities.
While specific examples of drug candidates synthesized from this particular building block are not prominent in publicly accessible literature, its structural motifs are present in various patented compounds, suggesting its use in proprietary drug discovery programs. The strategic incorporation of this scaffold can be envisioned in the development of inhibitors for enzymes with well-defined binding pockets, or as ligands for receptors where specific spatial arrangements are crucial for activity.
Conclusion and Future Perspectives
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a promising and versatile building block for the design and synthesis of next-generation therapeutics. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat aromatic scaffolds in the quest for improved potency, selectivity, and pharmacokinetic profiles. While the publicly available information on its specific synthesis and applications remains limited, the foundational principles of cyclobutane chemistry provide a clear path for its utilization. As the demand for novel chemical matter in drug discovery continues to grow, the importance of such unique and strategically designed building blocks is set to increase, paving the way for the development of innovative medicines.
References
A comprehensive list of references is not possible due to the limited publicly available literature on the specific synthesis and applications of this compound. The information presented is synthesized from general principles of organic chemistry and data from chemical suppliers and reviews on related compounds.
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